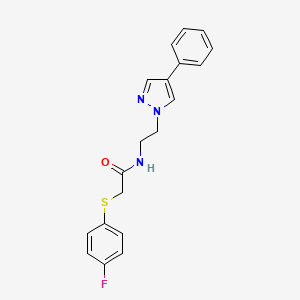
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, commonly known as FPTA, is a novel compound that has gained significant attention in the scientific community due to its potential for various applications. FPTA is a synthetic compound that belongs to the class of acetamide derivatives. It has a molecular weight of 410.52 g/mol and a chemical formula of C20H19FN4OS.
Aplicaciones Científicas De Investigación
Anticancer Activity
A study by Hammam et al. (2005) explored the synthesis of novel fluoro substituted benzo[b]pyran derivatives with anticancer activity, highlighting the potential of fluoro substituents in enhancing the efficacy of anticancer compounds. Although not directly mentioning the compound , this research contextually supports the investigation into fluoro-substituted compounds like 2-((4-fluorophenyl)thio)-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide for anticancer applications (Hammam et al., 2005).
Coordination Complexes and Antioxidant Activity
Chkirate et al. (2019) synthesized and characterized pyrazole-acetamide derivatives, which were used to construct novel Co(II) and Cu(II) coordination complexes. The study evaluated the effects of hydrogen bonding on self-assembly processes and investigated the antioxidant activity of these complexes. This research demonstrates the versatility of pyrazole-acetamide derivatives in coordination chemistry and their potential biological activities (Chkirate et al., 2019).
Anti-inflammatory Activity
Research by Sunder and Maleraju (2013) focused on synthesizing N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating significant anti-inflammatory activity among some of the derivatives. Although the specific compound of interest is not mentioned, this study underscores the anti-inflammatory potential of structurally related compounds (Sunder & Maleraju, 2013).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-17-6-8-18(9-7-17)25-14-19(24)21-10-11-23-13-16(12-22-23)15-4-2-1-3-5-15/h1-9,12-13H,10-11,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZIIBCAUGSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2728898.png)


![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)



![(1Z)-N'-hydroxy-2-[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2728910.png)

![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)


![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)